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Compound of Interest

Compound Name: 2-(Methylamino)benzonitrile

Cat. No.: B176525

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical
Landscape of a Key Synthetic Intermediate

2-(Methylamino)benzonitrile, a seemingly straightforward aromatic nitrile, serves as a pivotal
building block in the synthesis of a diverse array of biologically active molecules. Its strategic
placement of a methylamino group ortho to the nitrile functionality imbues it with a unique
electronic and steric profile, making it a valuable precursor in the development of novel
therapeutics. A comprehensive understanding of its physical properties is not merely an
academic exercise; it is a fundamental prerequisite for efficient process development,
formulation design, and ultimately, the successful translation of a chemical entity into a viable
drug candidate. This guide provides a detailed exploration of the core physical characteristics
of 2-(Methylamino)benzonitrile, offering both established data and the experimental rationale
behind its determination.

Compound Identity and Core Physicochemical
Parameters

At its core, 2-(Methylamino)benzonitrile is a disubstituted benzene ring, the properties of
which are dictated by the interplay between the electron-withdrawing nitrile group and the
electron-donating methylamino group.
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Property Value Source(s)
Chemical Name 2-(Methylamino)benzonitrile [1]

CAS Number 17320-13-9 [1]
Molecular Formula CsHsNz2 [1]
Molecular Weight 132.16 g/mol [1]
Physical Form White to off-white solid

Melting Point 70 °C [1]

Boiling Point 136 °C at 16 Torr [1]

Density (Predicted) 1.06 + 0.1 g/cm3 [1]

pKa (Predicted) 2.45+0.10 [1]

It is critical to note that the provided density and pKa values are predicted and should be
confirmed by experimental determination for rigorous applications.

Solubility Profile: A Key to Practical Application

The solubility of 2-(Methylamino)benzonitrile in various solvent systems is a critical
parameter for its use in synthesis, purification, and formulation. While comprehensive
guantitative data is not readily available in the public domain, a qualitative assessment based
on its structure ("like dissolves like") and general knowledge of related compounds suggests
the following:

o Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to be readily soluble due to
the polar nature of the nitrile and amino groups.

» Polar Protic Solvents (e.g., Methanol, Ethanol): Likely to be soluble, with the potential for
hydrogen bonding interactions with the methylamino group.

e Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is anticipated due
to the overall organic character of the molecule.
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Nonpolar Solvents (e.g., Hexanes, Toluene): Limited solubility is expected, although the
aromatic ring may provide some affinity for toluene.

Aqueous Solubility: Expected to be low due to the hydrophobic nature of the benzene ring.
The methylamino group can be protonated under acidic conditions, which would increase
agueous solubility.

Experimental Protocol: Determination of Qualitative
Solubility

A systematic approach to determining solubility is crucial for reproducibility.

Methodology:

Sample Preparation: Accurately weigh approximately 10 mg of 2-(Methylamino)benzonitrile
into a series of clean, dry 1-dram vials.

Solvent Addition: To each vial, add 1 mL of the test solvent (e.g., water, methanol, ethanol,
acetone, DMSO, chloroform, toluene, hexanes) in 0.2 mL increments.

Observation: After each addition, cap the vial and vortex for 30 seconds. Visually inspect for
the complete dissolution of the solid.

Classification:
o Soluble: Complete dissolution.
o Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

o Insoluble: No apparent dissolution.

Causality of Experimental Choices: This incremental addition method allows for a more

nuanced observation of solubility rather than a simple "soluble/insoluble” binary classification.

Vortexing ensures thorough mixing and overcomes kinetic limitations to dissolution.
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Solubility Determination Workflow
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Caption: Workflow for reduced pressure boiling point determination.

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule, confirming its structure
and purity. While a comprehensive, publicly available dataset for 2-(Methylamino)benzonitrile
is limited, the expected spectral features can be predicted based on its structure.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the N-H proton, and the N-methyl protons. The aromatic region will likely display a
complex multiplet pattern due to the ortho, meta, and para couplings. The N-H proton signal
may be broad and its chemical shift will be dependent on the solvent and concentration. The
N-methyl protons will appear as a singlet.
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e 13C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the
eight carbon atoms in the molecule. The nitrile carbon will appear in the characteristic
downfield region for nitriles (around 115-125 ppm). The aromatic carbons will resonate in the
110-150 ppm range, and the N-methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-(Methylamino)benzonitrile is expected to exhibit characteristic absorption
bands:

N-H Stretch: A sharp to moderately broad peak in the region of 3300-3500 cm~1.
e C-H Stretch (Aromatic and Aliphatic): Peaks in the 2800-3100 cm~1 region.

e C=N Stretch: A strong, sharp absorption band around 2220-2230 cm~1. This is a highly
characteristic peak for nitriles.

e C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm~1 region.

e C-N Stretch: Absorptions in the 1250-1350 cm~1 range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 2-(Methylamino)benzonitrile, the electron ionization (EI) mass spectrum is
expected to show:

e Molecular lon (M*e): A peak at m/z = 132, corresponding to the molecular weight of the
compound.

o Key Fragmentation Pathways: Loss of a hydrogen atom to give a peak at m/z = 131. Loss of
a methyl group (CHs) to give a peak at m/z = 117. Cleavage of the methylamino group could
also lead to other characteristic fragments.

Polymorphism and Crystal Structure
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Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical
consideration in drug development as different polymorphs can exhibit different physical
properties, including solubility, melting point, and stability. To date, there is no publicly available
information on the polymorphism of 2-(Methylamino)benzonitrile.

Similarly, a definitive crystal structure determined by X-ray crystallography has not been
reported in open literature. Such a study would provide invaluable information on the solid-state
conformation, intermolecular interactions, and crystal packing of the molecule, which would
further rationalize its observed physical properties. The presence of both hydrogen bond
donors and acceptors suggests the likelihood of a well-defined hydrogen-bonding network in
the solid state.

Safety and Handling

2-(Methylamino)benzonitrile is a chemical that should be handled with appropriate safety
precautions in a laboratory setting. Based on available safety data, it is classified with the
following hazard statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Recommended Handling Precautions:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat,
and chemical-resistant gloves.

Avoid inhalation of dust or vapors.

Avoid contact with skin and eyes.

Store in a cool, dry, well-ventilated area away from incompatible materials.
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Conclusion: A Foundation for Further Investigation

This technical guide has synthesized the available data on the physical properties of 2-
(Methylamino)benzonitrile and provided a framework for their experimental determination.
While core parameters such as melting point and boiling point are established, a significant
opportunity exists for further research to fill the existing data gaps, particularly in the areas of
guantitative solubility, experimental density and pKa, comprehensive spectral analysis, and
solid-state characterization. Such studies will undoubtedly provide a more complete
physicochemical understanding of this important synthetic intermediate, thereby empowering
researchers in their pursuit of novel chemical entities with therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-(methylamino)benzonitrile | 17583-40-3 [amp.chemicalbook.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties
of 2-(Methylamino)benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176525#physical-properties-of-2-methylamino-
benzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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